Reaction Kinetics with Sodium Propoxide: A Direct Head-to-Head Comparison with n-Butyl Chloride
4-(2-Chloroethyl)morpholine exhibits a markedly different reaction rate with sodium propoxide compared to a simple alkyl halide such as n-butyl chloride [1]. This difference in reactivity is a critical factor in synthetic planning, dictating reaction times and conditions [1].
| Evidence Dimension | Reaction Rate |
|---|---|
| Target Compound Data | Rate constant (k) for reaction with sodium propoxide is reported as 1.66 × 10⁻⁵ L mol⁻¹ s⁻¹ at 50°C [1]. |
| Comparator Or Baseline | n-Butyl chloride has a rate constant (k) of 9.58 × 10⁻⁶ L mol⁻¹ s⁻¹ under the same conditions [1]. |
| Quantified Difference | 4-(2-Chloroethyl)morpholine reacts approximately 1.73 times faster than n-butyl chloride. |
| Conditions | Reaction with sodium propoxide in n-propyl alcohol at 50°C [1]. |
Why This Matters
This quantifiable kinetic difference informs process chemists on expected reaction times and the need for adjusted conditions when using 4-(2-chloroethyl)morpholine compared to simpler alkylating agents.
- [1] Malkiel, S. Reactions of 4-(2-Chloroethyl)morpholine and Rates of Reaction of 4-(2-Chloroethyl)morpholine and Other Halides with Sodium Propoxide. J. Org. Chem. 1953, 18, 8, 973-978. View Source
